1-(2-Nitrophenyl)piperazine chemical properties
1-(2-Nitrophenyl)piperazine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Nitrophenyl)piperazine
Introduction
1-(2-Nitrophenyl)piperazine, often abbreviated as 2-NPP, is a key chemical intermediate whose utility permeates various facets of synthetic organic chemistry, most notably in the realm of drug discovery and development. The molecule's architecture, featuring a piperazine ring attached to an ortho-substituted nitrophenyl group, provides a unique combination of reactive sites that chemists can strategically manipulate. The electron-withdrawing nature of the nitro group activates the aromatic ring, while the secondary amine of the piperazine moiety serves as a versatile nucleophilic handle for extensive derivatization.
This guide offers a comprehensive exploration of the core chemical properties of 1-(2-Nitrophenyl)piperazine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characteristics, reactivity, and applications, providing field-proven insights and detailed experimental protocols to empower its effective use as a foundational building block in complex molecular design.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.
1.1 Identifiers
-
IUPAC Name : 1-(2-nitrophenyl)piperazine[1]
-
Synonyms : (2-nitrophenyl)piperazine, N-(2-Nitrophenyl)piperazine[1]
1.2 Physicochemical Data
The physical properties of 1-(2-Nitrophenyl)piperazine dictate its handling, storage, and reaction conditions. These key parameters are summarized below.
| Property | Value | Source |
| Molecular Weight | 207.23 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Boiling Point | 142-144°C at 1 mm Hg | [5] |
| Density | ~1.222 g/cm³ (Predicted) | [5] |
| pKa | 8.73 ± 0.10 (Predicted) | [5] |
| Storage Temperature | 2-8°C, protect from light | [5] |
Section 2: Synthesis and Mechanistic Rationale
The most prevalent and industrially scalable synthesis of 1-(2-Nitrophenyl)piperazine involves a classic Nucleophilic Aromatic Substitution (SNAr) reaction.
2.1 Causality of the Synthetic Approach
The SNAr mechanism is highly effective in this context due to the electronic properties of the starting materials. The reaction typically employs an ortho-dihalo- or ortho-halonitrobenzene, such as 2-nitrochlorobenzene or 2-nitrofluorobenzene, and piperazine. The strong electron-withdrawing nitro group (-NO₂) positioned ortho to the halogen atom significantly acidifies the aromatic ring protons and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack by piperazine. This stabilization lowers the activation energy, facilitating the displacement of the halide leaving group. Fluorine is often the preferred leaving group as the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to attack.
2.2 General Synthesis Workflow
The diagram below outlines the typical workflow for the synthesis of 1-(2-Nitrophenyl)piperazine.
Caption: General workflow for the synthesis of 1-(2-Nitrophenyl)piperazine.
2.3 Detailed Experimental Protocol: Synthesis from 2-Nitrochlorobenzene
This protocol provides a self-validating system for the reliable synthesis of the title compound.
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Reactor Setup : To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add piperazine (2.5 equivalents) and a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Reactants : While stirring under a nitrogen atmosphere, add 2-nitrochlorobenzene (1.0 equivalent) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Execution : Heat the reaction mixture to a temperature between 100-140°C.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-nitrochlorobenzene is consumed (typically 12-24 hours).
-
Work-up and Isolation : Cool the mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product. Filter the resulting solid, wash thoroughly with water to remove excess piperazine and inorganic salts, and dry under vacuum.
-
Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol or isopropanol, to yield pure 1-(2-Nitrophenyl)piperazine. The purity should be confirmed by NMR and melting point analysis.
Section 3: Spectroscopic and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of 1-(2-Nitrophenyl)piperazine. The structure has been characterized using various techniques, including NMR, FTIR, and Raman spectroscopy.[7][8][9]
3.1 Spectroscopic Data Summary
| Technique | Key Observations and Assignments |
| ¹H NMR | Aromatic protons (phenyl ring): Complex multiplet signals in the δ 7.0-8.0 ppm range. Piperazine protons (-CH₂-): Signals typically appear as two distinct multiplets or broad singlets around δ 3.0-3.5 ppm. The N-H proton of the piperazine ring appears as a broad singlet that can be exchanged with D₂O. |
| ¹³C NMR | Aromatic carbons: Signals in the δ 120-150 ppm region. The carbon attached to the nitro group (C-NO₂) is typically found downfield. Piperazine carbons: Signals for the four equivalent -CH₂- carbons appear in the δ 45-55 ppm range. |
| FTIR (cm⁻¹) | N-H Stretch : A characteristic band around 3173 cm⁻¹ corresponding to the secondary amine of the piperazine ring.[7] Aromatic C-H Stretch : Weak bands observed above 3000 cm⁻¹ (e.g., 3080 cm⁻¹).[7] Aliphatic C-H Stretch : Bands for the piperazine methylene groups are seen between 2834-2954 cm⁻¹.[7] N-O Stretch (Nitro Group) : Strong, characteristic asymmetric and symmetric stretching bands typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. |
| Mass Spec. (EI) | Molecular Ion (M⁺) : A peak at m/z = 207, corresponding to the molecular weight of the compound.[1] |
Note: Exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used.
3.2 Crystal Structure and Conformation
While crystal structure data for the parent compound is not as common, studies on its derivatives and related salts consistently show that the piperazine ring adopts a stable chair conformation .[10][11] In this conformation, the bulky 2-nitrophenyl substituent typically occupies an equatorial position to minimize steric hindrance.[8][9] This conformational preference is a critical factor in molecular modeling and rational drug design, as it dictates the three-dimensional orientation of substituents attached to the piperazine nitrogen.
Section 4: Chemical Reactivity and Key Transformations
The synthetic value of 1-(2-Nitrophenyl)piperazine lies in its capacity to undergo selective transformations at two key sites: the nitro group and the secondary amine of the piperazine ring.
4.1 Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most important reaction of 2-NPP, yielding 1-(2-Aminophenyl)piperazine, a highly valuable precursor for many pharmacologically active compounds.
Causality of Reagent Choice : The selection of a reducing agent is critical and depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation (H₂/Pd-C) : This is a clean and efficient method, often considered the "gold standard".[12] It is highly effective for both aromatic and aliphatic nitro groups. However, it is not selective and will also reduce other functionalities like alkenes or alkynes.
-
Metal/Acid Systems (SnCl₂/HCl, Fe/HCl, Zn/AcOH) : These reagents are excellent for selective reduction of aromatic nitro groups in the presence of other reducible moieties.[12][13][14] Tin(II) chloride (SnCl₂) is particularly mild and widely used.[12][13]
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Transfer Hydrogenation (Ammonium formate/Pd-C) : This method avoids the need for a pressurized hydrogen gas setup and is a safer alternative for laboratory-scale synthesis.[13]
Caption: Key transformation: Reduction of the nitro group.
4.1.1 Detailed Experimental Protocol: Reduction using Tin(II) Chloride
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Setup : In a round-bottom flask, dissolve 1-(2-Nitrophenyl)piperazine (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) to the solution.
-
Reaction : Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up : After cooling, carefully neutralize the acidic mixture by slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction : Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 1-(2-Aminophenyl)piperazine.
4.2 Reactions at the Piperazine N-H Site
The secondary amine (N-H) on the piperazine ring is nucleophilic and serves as a primary site for building molecular complexity through reactions such as:
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N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.
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N-Alkylation : Reaction with alkyl halides to introduce alkyl substituents.
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Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.
Section 5: Applications in Medicinal Chemistry
The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its frequent appearance in molecules that target the central nervous system (CNS).[15][16] Derivatives of 1-(2-Nitrophenyl)piperazine, especially after reduction to the aniline, are crucial intermediates in the synthesis of compounds for various therapeutic areas.[16][17][18] The piperazine moiety often improves pharmacokinetic properties like solubility and oral bioavailability.[19]
Section 6: Safety and Handling
Proper handling of 1-(2-Nitrophenyl)piperazine is crucial for laboratory safety.
-
Hazard Identification : Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It can also be harmful if swallowed (H302).[1][4]
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, protective gloves, and a lab coat.[2][20][21]
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or mists.[2][20][21]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents.[2][20]
-
First Aid : In case of skin contact, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person to fresh air.[2]
Conclusion
1-(2-Nitrophenyl)piperazine is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and versatile reactivity make it an indispensable tool for researchers and drug development professionals. The ability to selectively functionalize both the aromatic ring (via reduction of the nitro group) and the piperazine nitrogen allows for the systematic construction of complex molecular libraries, accelerating the discovery of novel therapeutics. A thorough understanding of the principles outlined in this guide is key to unlocking the full synthetic potential of this valuable intermediate.
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